molecular formula C8H5Cl2FO3 B8770008 (2,6-Dichloro-4-fluorophenoxy)acetic acid CAS No. 392-17-6

(2,6-Dichloro-4-fluorophenoxy)acetic acid

Cat. No. B8770008
CAS RN: 392-17-6
M. Wt: 239.02 g/mol
InChI Key: HLXKPIIPUSQUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dichloro-4-fluorophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H5Cl2FO3 and its molecular weight is 239.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,6-Dichloro-4-fluorophenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichloro-4-fluorophenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

392-17-6

Product Name

(2,6-Dichloro-4-fluorophenoxy)acetic acid

Molecular Formula

C8H5Cl2FO3

Molecular Weight

239.02 g/mol

IUPAC Name

2-(2,6-dichloro-4-fluorophenoxy)acetic acid

InChI

InChI=1S/C8H5Cl2FO3/c9-5-1-4(11)2-6(10)8(5)14-3-7(12)13/h1-2H,3H2,(H,12,13)

InChI Key

HLXKPIIPUSQUSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 2,6-dichloro-4-fluorophenol (362 mg, 2.0 mmol), potassium carbonate (910 mg, 6.6 mmol), ethyl bromoacetate (500 mg, 3.0 mmol) and acetone (25 ml) was refluxed for 12 h. After cooling, the mixture was filtered to remove potassium carbonate. The filtrate was concentrated under reduced pressure. To this residue, 10 ml dioxane and 14 ml 5% sodium hydroxide solution were added. After the mixture was stirred at room temperature overnight, it was acidified with concentrated hydrochloric acid to pH 2, and then extracted three times with ethyl acetate (15 ml each). Organic phases were combined, washed with water and brine, dried over magnesium sulfate, filtered, and then evaporated in vacuo. The residue was recrystallized from ethyl acetate and petroleum ether to give 348 mg 2,6-dichloro-4-fluorophenoxyacetic acid as white crystals, mp 155-158° C., yield: 72.8%.
Quantity
362 mg
Type
reactant
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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